(Z)-3-phenyl-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one
Description
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Properties
IUPAC Name |
(Z)-3-phenyl-1-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-18(11-10-15-6-2-1-3-7-15)23-12-4-8-16(14-23)19-21-22-20(25-19)17-9-5-13-26-17/h1-3,5-7,9-11,13,16H,4,8,12,14H2/b11-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVPFPUIRJHOPN-KHPPLWFESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=CC=C2)C3=NN=C(O3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C\C2=CC=CC=C2)C3=NN=C(O3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-phenyl-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one is a complex organic compound that incorporates a variety of pharmacologically relevant functional groups. This compound belongs to the class of oxadiazoles, which have garnered attention for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure
The molecular structure of the compound is characterized by the following components:
- Phenyl group : Contributes to hydrophobic interactions and biological activity.
- Piperidine ring : Known for its role in enhancing binding affinity to various biological targets.
- Oxadiazole moiety : A heterocyclic structure associated with numerous bioactive compounds.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds containing the oxadiazole ring have shown promising results against breast adenocarcinoma (MCF7) and colon cancer (HCT116) cell lines. In vitro assays indicated that these compounds can inhibit cell proliferation effectively, suggesting their potential as anticancer agents .
| Compound Type | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Oxadiazole Derivative | MCF7 | 10.5 | |
| Oxadiazole Derivative | HCT116 | 8.3 |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Research has shown that oxadiazole derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Binding Affinity : Studies indicate that oxadiazole derivatives can bind to dopamine D2 and serotonin receptors, influencing neurotransmitter activity and potentially offering antipsychotic effects .
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, such as carbonic anhydrase and histone deacetylase, thereby exerting anticancer effects .
Case Studies and Research Findings
Several studies have explored the biological activities of oxadiazole derivatives similar to this compound:
- Anticancer Activity : A study investigated a series of 1,3,4-oxadiazole derivatives for their antiproliferative effects on various cancer cell lines. The most potent compounds exhibited IC50 values below 10 µM against multiple cancer types .
- Antimicrobial Efficacy : Another research focused on the synthesis of novel oxadiazole derivatives which demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for these compounds in developing new antibiotics .
Scientific Research Applications
Chemical Structure and Synthesis
The synthesis of (Z)-3-phenyl-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one can be achieved through various synthetic routes. The compound's structure is characterized by several functional groups that enhance its reactivity and biological interactions.
Synthesis Methods:
- Reflux Methods: Commonly used for synthesizing oxadiazole derivatives.
- Condensation Reactions: Often employed to link piperidine and oxadiazole moieties.
Biological Activities
Research indicates that this compound exhibits diverse biological activities:
Antimicrobial Activity
Compounds containing the 1,3,4-oxadiazole ring have shown significant antimicrobial properties. Studies have demonstrated that derivatives of this compound possess antibacterial and antifungal effects against various pathogens. For instance:
| Activity Type | Pathogen | Effectiveness |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Comparable to gentamicin |
| Antifungal | Candida albicans | Moderate effectiveness |
These findings align with broader research indicating that oxadiazole derivatives can inhibit bacterial growth effectively .
Anticancer Properties
The compound's structural similarities with other known anticancer agents suggest potential efficacy against different cancer cell lines. Preliminary studies have shown promising results in inhibiting cell proliferation in human breast cancer (MCF7) and colon cancer (HCT116) cell lines. Notably:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 0.48 | Induces apoptosis via caspase activation |
| HCT116 | 5.13 | Cell cycle arrest at G1 phase |
Chemical Reactions Analysis
Reactivity of the 1,3,4-Oxadiazole Ring
The electron-deficient 1,3,4-oxadiazole ring undergoes nucleophilic substitution and cycloaddition reactions:
Thiophene Ring Modifications
The thiophen-2-yl group participates in electrophilic substitutions and cross-couplings:
Piperidine Ring Functionalization
The piperidine nitrogen and adjacent carbons are reactive sites:
α,β-Unsaturated Ketone Reactivity
The propen-1-one group enables conjugate additions and cyclizations:
Photochemical and Catalytic Transformations
Under UV light or catalytic conditions, the compound undergoes unique rearrangements:
Stability Under Acidic/Basic Conditions
The compound’s stability informs synthetic and storage protocols:
| Condition | Observation | Source |
|---|---|---|
| Acidic (HCl, H₂SO₄) | Oxadiazole ring hydrolysis to hydrazides; thiophene sulfonation | |
| Basic (NaOH, KOH) | Piperidine deprotonation; α,β-unsaturated ketone isomerization (Z→E) |
Preparation Methods
Preparation of Piperidine-3-Carboxylic Acid Hydrazide
Piperidine-3-carboxylic acid (1 ) is esterified with ethanol under acidic conditions to yield ethyl piperidine-3-carboxylate (2 ). Treatment with hydrazine hydrate in refluxing ethanol affords the hydrazide derivative 3 (82% yield).
Cyclocondensation to Form 1,3,4-Oxadiazole
Hydrazide 3 reacts with thiophene-2-carboxylic acid (4 ) using N-isocyaniminotriphenylphosphorane (NIITP) in 1,4-dioxane at 80°C for 3 hr, forming 5-(thiophen-2-yl)-1,3,4-oxadiazole-piperidine 5 (Scheme 1). Microwave irradiation (300 W, 60 sec) enhances the yield to 94% compared to conventional heating (72% yield in 24 hr).
Scheme 1. Synthesis of 5-(thiophen-2-yl)-1,3,4-oxadiazole-piperidine (5 ).
Synthesis of (Z)-3-Phenylprop-2-en-1-one
Claisen-Schmidt Condensation
Benzaldehyde (6 ) and acetophenone (7 ) undergo aldol condensation in ethanolic NaOH (10% w/v) at 0–5°C to favor the Z-isomer. The reaction mixture is stirred for 6 hr, yielding (Z)-3-phenylprop-2-en-1-one (8 ) as a pale-yellow solid (mp 68–70°C, 75% yield). Stereochemical control is achieved by kinetic selection under low-temperature conditions.
Equation:
$$
\text{C}6\text{H}5\text{CHO} + \text{C}6\text{H}5\text{COCH}3 \xrightarrow{\text{NaOH, EtOH}} \text{(Z)-C}6\text{H}5\text{CH=CHCOC}6\text{H}_5
$$
Coupling of Oxadiazole-Piperidine with Chalcone
Nucleophilic Acyl Substitution
Oxadiazole-piperidine 5 is treated with (Z)-3-phenylprop-2-enoyl chloride (9 ), generated in situ from 8 and oxalyl chloride, in dry dichloromethane (DCM) with triethylamine (TEA). The reaction proceeds at 0°C for 2 hr, followed by room temperature stirring for 12 hr, affording the target compound 10 in 68% yield (Scheme 2).
Scheme 2. Final coupling to form (Z)-3-phenyl-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one (10 ).
Optimization and Reaction Conditions
Microwave vs. Conventional Heating
Comparative data for oxadiazole formation (Step 2.2):
| Parameter | Microwave Method | Conventional Method |
|---|---|---|
| Reaction Time | 60 sec | 24 hr |
| Yield | 94% | 72% |
| Purity (HPLC) | 98.2% | 95.1% |
Microwave irradiation significantly reduces reaction time while improving yield and purity.
Solvent Screening for Aldol Condensation
Yield variation for (Z)-chalcone synthesis:
| Solvent | Temperature (°C) | Yield (%) | Z:E Ratio |
|---|---|---|---|
| Ethanol | 0–5 | 75 | 8:1 |
| Methanol | 0–5 | 70 | 6:1 |
| THF | 0–5 | 62 | 5:1 |
Ethanol emerges as the optimal solvent for stereoselectivity.
Characterization Data
Spectral Analysis
- 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 15.6 Hz, 1H, CH=CO), 7.92–7.45 (m, 8H, Ar-H), 7.12 (dd, J = 5.1 Hz, 1H, thiophene), 4.62 (br s, 1H, piperidine), 3.81–3.45 (m, 4H, piperidine).
- 13C NMR (101 MHz, CDCl3): δ 190.1 (CO), 164.3 (oxadiazole-C2), 142.7 (CH=CO), 134.2–125.3 (Ar-C), 121.8 (thiophene-C).
HPLC Purity
- Purity: 98.6% (C18 column, MeOH:H2O = 80:20, λ = 254 nm).
Q & A
Q. What synthetic methodologies are recommended for preparing the target compound?
The synthesis involves multi-step reactions, typically starting with the formation of the 1,3,4-oxadiazole ring. A common approach includes:
- Step 1 : Condensation of thiophene-2-carboxylic acid hydrazide with a substituted piperidinyl carbonyl chloride to form the oxadiazole core .
- Step 2 : Introduction of the (Z)-configured α,β-unsaturated ketone via a Claisen-Schmidt condensation between a phenylacetophenone derivative and the oxadiazole-piperidine intermediate under basic conditions (e.g., NaOH/ethanol) .
- Step 3 : Stereochemical control for the (Z)-isomer is achieved by optimizing reaction temperature (e.g., 0–5°C) and using catalytic amounts of iodine .
Q. Key Reaction Conditions :
| Step | Reagents/Catalysts | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| 1 | HOBt, TBTU, NEt₃ | DMF | RT | 60–75% |
| 2 | NaOH, I₂ | Ethanol | 0–5°C | 45–65% |
Q. How is the (Z)-configuration of the α,β-unsaturated ketone confirmed experimentally?
- X-ray Crystallography : Single-crystal analysis provides definitive proof of stereochemistry. For example, in analogous compounds, the (Z)-configuration is confirmed by dihedral angles between the ketone and aryl groups (e.g., 8.2° deviation in related structures) .
- NMR Spectroscopy : The coupling constant in -NMR for the (Z)-isomer typically ranges between 10–12 Hz, contrasting with 15–17 Hz for the (E)-isomer .
Advanced Research Questions
Q. How can contradictory spectral data during structural elucidation be resolved?
Contradictions in NMR or mass spectrometry (MS) data often arise from:
- Tautomerism : The oxadiazole moiety may exhibit keto-enol tautomerism, leading to split peaks in -NMR. Use deuterated DMSO to stabilize the dominant tautomer .
- Dynamic Effects in MS : Adduct formation (e.g., [M+Na]⁺ vs. [M+H]⁺) can complicate molecular ion identification. High-resolution MS (HRMS) with ESI⁺ ionization at 70 eV resolves this .
Example : For a compound with conflicting -NMR signals at δ 165–170 ppm (oxadiazole C=N vs. C=O), 2D NMR (HSQC, HMBC) clarifies connectivity .
Q. What strategies improve reaction yields for the 1,3,4-oxadiazole moiety?
Optimization focuses on:
- Coupling Reagents : Replace CDI (carbonyldiimidazole) with TBTU/HOBt for higher efficiency in cyclocondensation (yields increase from 50% to 75%) .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 120°C, minimizing side-product formation .
- Purification : Use flash chromatography with ethyl acetate/hexane (3:7) to isolate the oxadiazole intermediate .
Q. What in vitro assays are suitable for evaluating biological activity?
- Antimicrobial Activity : Broth microdilution assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC values compared to ciprofloxacin .
- Anticancer Potential : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) using 10–100 µM concentrations; IC₅₀ calculations require triplicate trials with cisplatin as a positive control .
- Mechanistic Studies : Molecular docking against EGFR (PDB ID: 1M17) to predict binding affinity of the oxadiazole-thiophene scaffold .
Q. How do steric and electronic effects influence the compound’s reactivity?
- Steric Hindrance : The piperidinyl group restricts rotation around the C–N bond, stabilizing the (Z)-configuration .
- Electron-Withdrawing Effects : The oxadiazole ring enhances electrophilicity of the α,β-unsaturated ketone, facilitating nucleophilic attacks (e.g., thiol-Michael additions) .
Data Contradiction Example :
If biological assays show inconsistent activity (e.g., high IC₅₀ in one trial but low in another):
- Solution : Verify compound purity via HPLC (>95%) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
